Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-
Overview
Description
Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- is a chemical compound with the molecular formula C23H39NO and a molecular weight of 345.5619 . It is known for its unique structure, which includes a benzaldehyde moiety substituted with a bis(2-ethylhexyl)amino group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
The preparation of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- involves several synthetic routes. One common method includes the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanol amine under the action of a catalyst . This process is characterized by moderate reaction conditions, safe operation, and environmental friendliness, making it suitable for industrial production . The reaction typically yields a high-purity product with an HPLC purity of more than 99% .
Chemical Reactions Analysis
Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties and its role in various biochemical pathways . Industrially, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- involves its interaction with specific molecular targets and pathways within cells . The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical reactions . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- can be compared with other similar compounds, such as Benzaldehyde, 4-[bis(2-hydroxyethyl)amino]- . While both compounds share a benzaldehyde core, the substituents on the amino group differ, leading to variations in their chemical properties and applications . Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- is unique due to its specific substituents, which confer distinct physical and chemical characteristics .
Properties
IUPAC Name |
4-[bis(2-ethylhexyl)amino]benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO/c1-5-9-11-20(7-3)17-24(18-21(8-4)12-10-6-2)23-15-13-22(19-25)14-16-23/h13-16,19-21H,5-12,17-18H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQJIBPFSJMYRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00838986 | |
Record name | 4-[Bis(2-ethylhexyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00838986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821789-50-8 | |
Record name | 4-[Bis(2-ethylhexyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00838986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.